molecular formula C14H18F3NO3 B1475085 (S)-3-hydroxy-3-methyl-N-(1-(3-(trifluoromethoxy)phenyl)ethyl)butanamide CAS No. 2203952-41-2

(S)-3-hydroxy-3-methyl-N-(1-(3-(trifluoromethoxy)phenyl)ethyl)butanamide

Cat. No. B1475085
CAS RN: 2203952-41-2
M. Wt: 305.29 g/mol
InChI Key: ISMNSVRBMZNZLN-VIFPVBQESA-N
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Description

(S)-3-hydroxy-3-methyl-N-(1-(3-(trifluoromethoxy)phenyl)ethyl)butanamide , often referred to as (S)-3,5-BTPE , is a chiral compound with intriguing pharmaceutical potential. Its optically active isomer, (S)-3,5-BTPE , plays a crucial role in various synthetic pathways, including the synthesis of lipid-lowering agents and NK1 antagonists . Let’s explore its properties and applications further.


Synthesis Analysis

The synthesis of (S)-3,5-BTPE involves intricate steps. Researchers have investigated different approaches, including enzymatic biocatalysis. For instance, a study by Zhu et al. (2020) demonstrated high-efficient production of (S)-3,5-BTPE using whole-cell catalysts in a natural deep-eutectic solvent (NADES) under microaerobic conditions. The use of choline chloride:trehalose (ChCl:T) enhanced cell membrane permeability and reduced cytotoxicity, resulting in improved yields .


Molecular Structure Analysis

The molecular structure of (S)-3,5-BTPE consists of a butanamide backbone with a trifluoromethoxyphenyl group attached to the ethyl side chain. The trifluoromethoxy group contributes to lipophilicity and stability, making it an attractive moiety for pharmaceutical applications .


Chemical Reactions Analysis

(S)-3,5-BTPE participates in various chemical reactions, including reduction processes. Its chiral nature allows for selective transformations, making it valuable in asymmetric synthesis. Researchers have explored cofactor regeneration and oxygen-deficient environments to optimize its production .

properties

IUPAC Name

3-hydroxy-3-methyl-N-[(1S)-1-[3-(trifluoromethoxy)phenyl]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(18-12(19)8-13(2,3)20)10-5-4-6-11(7-10)21-14(15,16)17/h4-7,9,20H,8H2,1-3H3,(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMNSVRBMZNZLN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)NC(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)NC(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-hydroxy-3-methyl-N-(1-(3-(trifluoromethoxy)phenyl)ethyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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